molecular formula C11H11BrN2O2 B1429162 Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 907945-82-8

Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

货号: B1429162
CAS 编号: 907945-82-8
分子量: 283.12 g/mol
InChI 键: ULSKXXDRTOINIA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 907945-82-8) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features the versatile imidazo[1,2-a]pyridine scaffold, which is recognized for its broad spectrum of pharmacological activities. Its specific molecular structure, with bromo and methyl substituents, makes it a key synthetic precursor for the development of targeted therapeutic agents. Recent scientific literature highlights the application of closely related derivatives as potent, narrow-spectrum inhibitors of the bacterial cell division protein FtsZ in Streptococcus pneumoniae , a major respiratory pathogen . Furthermore, this chemical scaffold is prominently featured in the design and synthesis of novel small-molecule inhibitors targeting the PI3Kα pathway, a crucial signaling mechanism in cancer cell proliferation and survival . The bromine atom at the 6-position offers a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura reactions, enabling rapid exploration of structure-activity relationships (SAR) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-5-8(12)4-7(2)10(14)13-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSKXXDRTOINIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

General Approach to Preparation

The synthesis typically begins with the formation of the imidazo[1,2-a]pyridine core, which can be achieved via cyclization reactions involving appropriately substituted pyridine derivatives. The core's functionalization with bromine and methyl groups is then accomplished through regioselective halogenation and methylation reactions, respectively. The final step involves esterification of the carboxylic acid derivative to yield the ethyl ester.

Synthesis of the Imidazo[1,2-a]pyridine Core

Methodology:

  • Starting Material: 2-Amino-5-bromopyridine derivatives are common precursors, as they provide the necessary bromine substituent at the 6-position after subsequent reactions.
  • Cyclization: The core can be constructed via condensation reactions with α-haloketones or aldehydes, followed by cyclization under acidic or basic conditions, as documented in patent CN103788092A, which describes synthesizing 6-bromoimidazo[1,2-a]pyridine through alkali-mediated cyclization of bromo-pyridine derivatives with chloroacetaldehyde aqueous solutions.

Research Findings:

  • The cyclization typically occurs at moderate temperatures (25-50°C) over several hours (2-24 hours), with solvents such as ethanol, methyl alcohol, or water.
  • Alkali catalysts like sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate facilitate the reaction.
  • The process yields high-purity products with straightforward purification via recrystallization from ethyl acetate/hexane mixtures.

Bromination and Methylation Steps

Bromination:

  • Bromination at the 6-position of the pyridine ring can be achieved via electrophilic aromatic substitution using bromine in the presence of hydrobromic acid at low temperatures (-20°C to -10°C), as detailed in patent CN103086964A.
  • The molar ratios of starting materials (e.g., amino-pyridine to bromine) are critical for regioselectivity and yield.

Methylation:

  • Methylation of the carboxylic acid intermediate to form the methyl ester (ethyl ester precursor) is performed via esterification with methanol, catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid.
  • Alternatively, esterification can be achieved using diazotization and subsequent ester formation, which reduces side reactions and improves purity, as described in CN103086964A.

Esterification to Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Method:

  • The esterification involves reacting the carboxylic acid with ethanol in the presence of a strong organic acid catalyst (e.g., p-toluenesulfonic acid).
  • The reaction is typically conducted under reflux for 2-8 hours, with molar ratios of acid to ethanol around 1:40-60, and catalyst amounts of approximately 0.06-0.2 molar ratio relative to the acid.
  • The process yields high-purity ester products with minimal side reactions, as evidenced by high yields (around 70%) and straightforward purification via recrystallization from ethyl acetate and hexane mixtures.

Data Tables Summarizing Preparation Conditions

Step Reagents Conditions Solvent Duration Yield Notes
Core synthesis 2-Amino-5-bromopyridine, chloroacetaldehyde 25-50°C, 2-24 hr Water, ethanol 2-24 hr High purity Alkali catalysis (NaHCO₃, NaOH, TEA)
Bromination 6-Amino-2-methylpyridine, bromine, HBr -20°C to -10°C Water 1-3 hr ~80% Regioselective at 6-position
Oxidation 6-bromo-2-methylpyridine 50-80°C, 4-10 hr Water 4-10 hr 75-85% Using oxidants like nitric acid or potassium permanganate
Esterification 6-bromo-2-pyridyl carboxylic acid, ethanol Reflux 2-8 hr Ethanol 2-8 hr ~70% Catalyzed by p-toluenesulfonic acid

Research Findings and Optimization

  • Reaction Conditions: Mild temperatures (25-55°C) favor high selectivity and yield.
  • Catalysts: Organic acids like p-toluenesulfonic acid outperform mineral acids, reducing side reactions.
  • Purification: Recrystallization from ethyl acetate/hexane or sherwood oil mixtures ensures high purity.
  • Industrial Viability: The processes are scalable, with minimal by-products and straightforward work-up procedures.

Notes and Considerations

  • Regioselectivity: Bromination and methylation steps require precise control over molar ratios and temperature to prevent undesired substitution.
  • Environmental Impact: Using organic acids as catalysts minimizes corrosiveness and simplifies waste management.
  • Yield Optimization: Extended reaction times and optimized molar ratios improve overall yields, making the process suitable for large-scale production.

化学反应分析

Types of Reactions

Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

作用机制

The mechanism of action of Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate and its analogs, focusing on substituent effects, synthesis yields, and applications.

Key Observations:

Positional Isomerism : The target compound (6-Br, 8-CH₃) and its positional isomer (8-Br, 6-CH₃) (CAS: 847446-55-3) share the same molecular formula but differ in substituent placement. This affects reactivity; for example, bromine at position 6 may enhance electrophilic substitution compared to position 8 .

Halogen vs. Alkyl Substituents : Chloro (12b) and fluoro (CAS: 1260763-32-3) substituents reduce steric bulk compared to methyl groups but increase electronegativity. For instance, 8-F in the fluoro analog may improve metabolic stability in drug candidates .

Synthetic Yields : The 8-bromo-6-methyl derivative (12a) achieves a higher yield (83.3%) than chloro (76.6%) or unsubstituted (71.1%) analogs, suggesting methyl groups are more efficiently incorporated .

Market Availability : The target compound is listed as discontinued by CymitQuimica , whereas derivatives like 8-bromo-6-fluoro are commercially available (MSE Supplies), reflecting demand driven by specific applications .

生物活性

Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₉BrN₂O₂
  • Molecular Weight : 283.12 g/mol
  • Melting Point : 69-72°C
  • Density : 1.6 g/cm³

The compound features a fused bicyclic structure characteristic of imidazo[1,2-a]pyridine derivatives, which are known for their ability to interact with various biological targets.

Target Interactions

This compound exhibits several biological activities primarily attributed to its structural characteristics:

  • Antibacterial Activity : Compounds in the imidazo[1,2-a]pyridine class have shown anti-proliferative effects against specific bacterial strains. The mechanism involves disruption of bacterial growth pathways and inhibition of essential enzymes .
  • Antitumor Properties : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines. This is likely mediated through the modulation of signaling pathways related to cell survival and death .

Case Studies and Experimental Data

  • Antibacterial Efficacy :
    • A study demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Antitumor Activity :
    • In vitro experiments revealed that this compound could reduce viability in human cancer cell lines such as HeLa and MCF-7. The IC50 values were reported at concentrations ranging from 50 to 100 µM, indicating potent cytotoxic effects .
  • Mechanistic Insights :
    • The compound was found to induce DNA damage and activate cellular stress responses in cancer cells, leading to increased apoptosis rates. This suggests a potential role in cancer therapy as a DNA-damaging agent .

Applications in Medicinal Chemistry

This compound serves as a scaffold for developing new pharmaceutical agents:

  • Anti-Tuberculosis Agents : Its structural properties make it a candidate for designing drugs targeting Mycobacterium tuberculosis .
  • Novel Therapeutics : Ongoing research is focused on modifying the compound to enhance its efficacy against resistant bacterial strains and various cancers.

Summary of Biological Activity

Activity TypeMechanism of ActionReference
AntibacterialInhibition of bacterial growth pathways
AntitumorInduction of apoptosis in cancer cells
Immune ModulationPotential modulation of immune responses

常见问题

What are the optimal synthetic routes for Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?

Basic Research Question
The compound is commonly synthesized via cycloisomerization of N-propargylpyridinium precursors under basic aqueous conditions (NaOH) at ambient temperatures, yielding ~65–85% efficiency . Alternatively, condensation of 2-aminopyridines with α-bromoketones, followed by palladium-catalyzed derivatization, is employed for regioselective bromination . Key factors include solvent polarity (e.g., ethanol or DMF), catalyst choice (Pd/Cu), and temperature control to minimize side reactions like dehalogenation.

How can X-ray crystallography and SHELX software validate the structural configuration of this compound?

Basic Research Question
Single-crystal X-ray diffraction, refined using SHELXL, resolves the imidazo[1,2-a]pyridine core, bromine/methyl substituent positions, and ester conformation . Hydrogen bonding and π-π stacking interactions are analyzed via CrystalExplorer to confirm packing efficiency. SHELX’s robustness in handling twinned data or high-resolution structures makes it ideal for small-molecule refinement .

How do bromine and methyl substituents influence the compound’s reactivity compared to analogs like Ethyl 8-chloro-6-(trifluoromethyl) derivatives?

Advanced Research Question
Bromine enhances electrophilic aromatic substitution (e.g., Suzuki coupling), while the methyl group sterically hinders nucleophilic attack at the 8-position. Comparative studies with chloro/trifluoromethyl analogs reveal lower oxidative stability but higher cross-coupling efficiency due to bromine’s leaving group ability . DFT calculations show methyl’s electron-donating effect increases HOMO density at the 2-carboxylate, favoring nucleophilic acyl substitutions .

What strategies mitigate challenges in regioselective functionalization of the imidazo[1,2-a]pyridine core?

Advanced Research Question
Regioselectivity is controlled via directing groups (e.g., carboxylate) or transition-metal catalysis. Pd-mediated C–H activation at the 6-position is favored over the 8-methyl-substituted site due to steric and electronic effects . Microwave-assisted synthesis reduces reaction times and byproduct formation in halogenation steps .

What in vitro assays are used to evaluate its kinase inhibition or antimicrobial activity?

Advanced Research Question
Kinase inhibition (e.g., CDK2) is assessed via fluorescence polarization assays, with IC₅₀ values compared to Zolpidem derivatives . Antimicrobial activity against S. aureus and E. coli is tested using broth microdilution (MIC ≤ 8 µg/mL), with structure-activity relationship (SAR) studies linking bromine’s electronegativity to membrane disruption .

How do computational methods (DFT, molecular docking) predict its pharmacokinetic and electronic properties?

Advanced Research Question
DFT at the B3LYP/6-311++G(d,p) level calculates dipole moments (≈5.2 D) and polarizability, correlating with solvation free energy (≈-20 kcal/mol) for bioavailability predictions . Docking into c-Met kinase (PDB: 3LQ8) identifies hydrogen bonds with Met1160 and hydrophobic interactions with Tyr1232, suggesting nanomolar affinity .

What safety protocols are critical for handling this compound due to its bromine content?

Basic Research Question
GHS hazard codes H302 (harmful if swallowed) and H315 (skin irritation) mandate PPE (gloves, goggles) and fume hood use . Storage at 2–8°C in amber vials prevents photodegradation, while LC-MS monitors hydrolytic decomposition to 6-bromo-8-methylimidazo[1,2-a]pyridine .

How does SHELX resolve crystallographic ambiguities in derivatives with twinning or disorder?

Advanced Research Question
SHELXL’s TWIN/BASF commands model twinned data (e.g., pseudo-merohedral twinning) by refining scale factors and HKLF 5 instructions . For disordered carboxylate groups, PART/SUMP restraints and ISOR constraints stabilize anisotropic displacement parameters .

What analytical techniques quantify trace impurities (<0.1%) in synthesized batches?

Basic Research Question
HPLC-PDA (C18 column, 0.1% TFA/ACN gradient) resolves brominated byproducts (RT: 12.3 min vs. 14.1 min for target). LC-HRMS (ESI+) confirms [M+H]⁺ at m/z 299.0 (Δ < 2 ppm) and detects de-esterified impurities .

How do contradictory bioactivity reports across studies inform SAR refinement?

Advanced Research Question
Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM for CDK2) arise from assay conditions (ATP concentration, pH). Meta-analyses using Hansch parameters (π, σ) correlate 8-methyl’s lipophilicity (clogP ≈ 2.1) with improved blood-brain barrier penetration but reduced aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。